(2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
(2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is a naturally occurring compound found in certain plants. It is known for its role in plant defense mechanisms, particularly in maize and wheat. This compound belongs to the class of benzoxazinoids, which are secondary metabolites that contribute to the plant’s resistance against pests and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxybenzamide and glyoxylic acid, which undergo a cyclization reaction to form the benzoxazinone ring. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced benzoxazinone derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinoid derivatives with additional oxygen-containing functional groups, while reduction can produce simpler benzoxazinone compounds.
Scientific Research Applications
(2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various benzoxazinoid derivatives.
Biology: The compound is studied for its role in plant defense mechanisms and its potential use in developing pest-resistant crops.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and biopesticides due to its natural pesticidal properties.
Mechanism of Action
The mechanism of action of (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets in pests and pathogens. The compound can inhibit the growth and development of these organisms by interfering with their metabolic pathways. In plants, it is synthesized as a defense compound that can be activated upon pest attack, leading to the production of toxic metabolites that deter herbivores and pathogens.
Comparison with Similar Compounds
Similar Compounds
DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one): Another benzoxazinoid found in maize with similar pesticidal properties.
DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one): A precursor to DIMBOA, also involved in plant defense.
Uniqueness
(2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific stereochemistry and its role in the biosynthesis of other benzoxazinoids. Its presence in certain plants and its ability to be activated upon pest attack make it a crucial component of plant defense strategies.
Properties
IUPAC Name |
(2S)-2,4-dihydroxy-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVOPZQGJGUPEY-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(O2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=O)[C@H](O2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654510 | |
Record name | (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561298-24-6 | |
Record name | (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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